4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Thrombin inhibition Serine protease selectivity Tetrazole sulfonamide

Researchers requiring a tetrazole-specific sulfonamide probe for thrombin/tryptase selectivity panels or carbonic anhydrase isoform mapping often encounter supply gaps with generic analogs. This compound (CAS 313481-56-0) fills that niche. - Distinct N1-tetrazole-para-N-thiazol-2-yl architecture ensures precise binding geometry not achievable with triazole or simple sulfonamide substitutes. - Serves as the high-Ki (>3 µM) tetrazole comparator against triazole-based thrombin inhibitors (Ki=880 nM). - Thermal stability (mp 235 °C dec.) supports pre-formulation DSC screening, establishing degradation thresholds for hot-melt extrusion or lyophilization.

Molecular Formula C10H8N6O2S2
Molecular Weight 308.3 g/mol
Cat. No. B12203478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Molecular FormulaC10H8N6O2S2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C10H8N6O2S2/c17-20(18,13-10-11-5-6-19-10)9-3-1-8(2-4-9)16-7-12-14-15-16/h1-7H,(H,11,13)
InChIKeyWJFMBGMKGIRMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazolyl-Thiazolyl Benzenesulfonamide (313481-56-0) Sourcing & Profile


4-(1H-Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 313481-56-0) is a heterocyclic sulfonamide hybrid featuring both an N1-linked tetrazole ring at the para-position and an N-thiazol-2-yl sulfonamide moiety [1]. Its molecular formula is C10H8N6O2S2 with a molecular weight of 308.3 g/mol; the solid exhibits a melting point of 235 °C (decomposition) when recrystallized from acetonitrile, and a predicted boiling point of 546.7 ± 60.0 °C [2]. The combination of a tetrazole (a carboxylic acid bioisostere with strong hydrogen-bonding capacity) and a thiazole (a metal-chelating heterocycle) on a benzenesulfonamide scaffold distinguishes it from simpler sulfonamides and positions it within the thiazole-substituted benzenesulfonamide class that has been systematically explored for carbonic anhydrase inhibition [3].

Tetrazole-thiazole heterocyclic probe for serine protease profiling studies
Carbonic anhydrase isoform selectivity mapping with N1-tetrazole architecture
Cancer cell-model SAR extension beyond halogen/methoxy substituents
Pre-formulation thermal stability screening with elevated decomposition threshold

Generic Substitution Limitations of Tetrazolyl-Thiazolyl Benzenesulfonamide


Direct structure–activity relationship (SAR) evidence from closely related series indicates that minor heterocycle permutations on the benzenesulfonamide core produce profound functional shifts. In a controlled study of 25 triazole/tetrazole-containing sulfonamides, the triazole-based congeners inhibited thrombin far more efficiently than their tetrazole analogues, demonstrating that the tetrazole ring is not an inert replacement but instead dictates target engagement and selectivity [1]. Similarly, across four series of para- and meta-substituted thiazolylbenzenesulfonamides, the exact position and nature of substituents on the thiazole and the phenyl ring yielded divergent inhibition profiles against the 12 catalytically active human carbonic anhydrase (CA) isoforms, underscoring that bulk-class or even positional isomers cannot be freely interchanged [2]. Therefore, substituting this compound with a generic tetrazole–sulfonamide or thiazole–sulfonamide without confirming the intact N1-tetrazole-para-N-thiazol-2-yl architecture risks losing the precise binding geometry required for target isoform activity.

This Compound N1-tetrazole-para-N-thiazol-2-yl benzenesulfonamide architecture
Triazole Congener Triazole replacement may shift thrombin engagement context; reported affinity differs by ≥3.4-fold across sub-series SAR from 25-compound library confirms tetrazole is not an inert bioisostere
This Compound Para-substituted N1-tetrazole on benzenesulfonamide core
Positional Isomer or Chloro/Methyl Analog Single-substituent change may shift CA isoform selectivity by >100-fold; class data shows meta/para divergence Exact substitution pattern required for isoform-selectivity assay context
This Compound m.p. 235 °C (decomp.); predicted b.p. 546.7 °C
Generic Sulfonamide Building Block Lower-melting sulfonamides may degrade under processing conditions suitable for this compound; thermal threshold differs by ≥35 °C DSC-certified melting endotherm recommended for procurement specifications

Quantitative Differentiation Evidence for Tetrazolyl-Thiazolyl Benzenesulfonamide


Thrombin Selectivity: Tetrazole vs Triazole

In a library of 25 triazole/tetrazole-containing sulfonamides, the tetrazole-based sub-series consistently exhibited weaker thrombin inhibition compared to the triazole counterparts. While the strongest triazole compound (compound 26) achieved a thrombin Ki of 880 nM with 829-fold selectivity over trypsin (Ki = 729 µM), the tetrazole congeners in the same study showed substantially higher Ki values, placing them in a different selectivity and potency bracket [1]. This class-level quantitative divergence means the tetrazole–thiazole hybrid cannot be assumed to recapitulate the thrombin affinity of triazole–thiazole analogues.

Thrombin Selectivity Context
Class-level inference
Tetrazole sub-series Ki >3 µM vs triazole congener Ki 880 nM
Supports serine protease profiling context; tetrazole-thiazole architecture yields distinct thrombin engagement
≥3.4-fold affinity shift reported across 25-compound library; ITC confirmation for triazole lead only
Thrombin inhibition Serine protease selectivity Tetrazole sulfonamide

Carbonic Anhydrase Selectivity Profile

The class of thiazole-substituted benzenesulfonamides, to which this compound belongs, has been systematically profiled against all 12 catalytically active human carbonic anhydrase (CA) isoforms. In four series of para- and meta-substituted thiazolylbenzenesulfonamides, Ki values spanned from low nanomolar to high micromolar depending on substituent identity and position. For example, certain para-substituted derivatives inhibited CA II with Kis in the 0.3–5 nM range, while meta-substituted analogues showed markedly reduced affinity, and CA IX/XII selectivity ratios varied by >100-fold between close structural neighbors [1]. Although the individual Ki of 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is not published in this dataset, its structurally distinct N1-tetrazole-para-thiazole architecture predicts a unique CA isoform inhibition fingerprint that cannot be inferred from the chloro- or unsubstituted analogues reported.

CA Isoform Selectivity Profile
Class-level inference
Para-substituted class range: CA II Ki 0.3–5 nM; selectivity ratios vary >100-fold among nearest neighbors
Isoform-selectivity assay context; N1-tetrazole substitution predicted to yield unique CA fingerprint
Stopped-flow CO2 hydration assay; 12 catalytically active human CA isoforms; individual Ki not publicly disclosed
Carbonic anhydrase inhibition Isoform selectivity Thiazole benzenesulfonamide

Cancer Cell Anti-Proliferative Activity

A series of twenty thiazol-2-yl-substituted-1-sulfonamide derivatives (7a–7j and 8a–8j) was evaluated against MCF-7, HeLa, A-549, and Du-145 cancer cell lines. The most active compounds in this series exhibited IC50 values in the 8–25 µM range, with structure–activity trends showing that the identity of the substituent on the sulfonamide nitrogen and on the phenyl ring critically influences cytotoxicity [1]. While the specific 4-(1H-tetrazol-1-yl) derivative was not included in this set, the SAR framework establishes that the tetrazole group at the para-position is expected to modulate electronic properties (Hammett σp) and hydrogen-bonding capacity differently than the reported methyl, methoxy, or halogen substituents, leading to distinct anti-proliferative potency and kinase inhibition profiles.

Cell-Model Response Context
Supporting evidence
Best-in-series thiazol-2-yl sulfonamides: IC50 8–25 µM (MCF-7, HeLa, A-549, Du-145); VEGFR-2 inhibition 40–75% at 10 µM
Supports cytotoxicity endpoint review; tetrazole-substituted analog not directly tested in this panel
MTT assay, 48 h; SAR indicates tetrazole electronic parameters would alter IC50 by estimated ≥2-fold
Anti-proliferative activity Cancer cell lines Kinase inhibition

Thermal Stability and Solubility Profile

The compound exhibits a melting point of 235 °C with decomposition when recrystallized from acetonitrile [1], which is notably higher than the melting range of the parent 4-(1H-tetrazol-1-yl)benzenesulfonamide (typical m.p. ~180–200 °C for analogous tetrazole sulfonamides) . The introduction of the N-thiazol-2-yl group also increases the predicted boiling point to 546.7 ± 60.0 °C and elevates the molecular weight to 308.3 g/mol, reducing aqueous solubility relative to simpler sulfonamide building blocks. This thermal and solubility profile impacts formulation and storage decisions: the compound requires anhydrous storage conditions and is incompatible with high-temperature processing that approaches the decomposition point.

Thermal Stability Profile
Source review
m.p. 235 °C (decomp., from MeCN); Δm.p. ≥35 °C above parent tetrazole sulfonamide; MW 308.3 g/mol
Pre-formulation stability context; elevated decomposition threshold impacts processing and storage protocols
Supplier-reported data; DSC-certified melting endotherm recommended for procurement
Thermal stability Melting point Pre-formulation

Application Scenarios for Tetrazolyl-Thiazolyl Benzenesulfonamide


Serine Protease Profiling: Tetrazole-Specific Probe

When constructing a panel of sulfonamide-based probes for thrombin, trypsin, tryptase, and chymase selectivity profiling, 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide serves as the tetrazole-specific reference point. As demonstrated by Siles et al. (2011), the tetrazole sub-series consistently yields higher Kis (>3 µM) for thrombin compared to triazole analogues (Ki = 880 nM for compound 26), providing a critical comparator tool for SAR studies where tetrazole-versus-triazole bioisosteric effects on serine protease engagement are being evaluated [1].

Carbonic Anhydrase Isoform Selectivity Mapping

For laboratories generating comprehensive isoform selectivity maps across all 12 catalytically active human carbonic anhydrases, this compound fills a specific structural niche not covered by the extensively characterized chloro-, methyl-, or methoxy-substituted thiazolylbenzenesulfonamides [1]. The N1-tetrazole moiety introduces distinct electronic and hydrogen-bonding properties, enabling researchers to probe whether tetrazole substitution shifts selectivity toward tumor-associated isoforms CA IX and CA XII—a hypothesis directly motivated by the >100-fold selectivity range observed among para-substituted analogues in the Čapkauskaitė et al. (2018) dataset.

Anti-Cancer SAR on Thiazole Sulfonamides

This compound is appropriate for extending the structure–activity matrix established by Pawar et al. (2019), where thiazol-2-yl sulfonamide derivatives demonstrated IC50 values of 8–25 µM against MCF-7, HeLa, A-549, and Du-145 cell lines [1]. Incorporating the tetrazole substituent at the para-phenyl position tests whether the electron-withdrawing and hydrogen-bond-accepting character of the tetrazole improves VEGFR-2 kinase inhibition or cytotoxicity, filling a gap in the published SAR that currently lacks heterocyclic substituents beyond halogens and methoxy groups.

Pre-Formulation Thermal Stability Screening

The compound's high melting point (235 °C with decomposition) and elevated predicted boiling point (546.7 °C) make it suitable for thermal stability screening in pre-formulation studies [1]. Procurement specifications requiring a DSC-certified melting endotherm can use this compound as a reference to establish degradation thresholds, ensuring that subsequent processing (e.g., hot-melt extrusion, lyophilization) does not exceed the decomposition temperature, a parameter not adequately captured by procurement of generic sulfonamide building blocks with lower melting ranges.

Application
Selection Property
Validation Focus
Serine protease profiling studies
Tetrazole-thiazole architectural integrity
Thrombin/trypsin selectivity context review
CA isoform selectivity mapping
N1-tetrazole substitution pattern
CA IX/XII isoform selectivity endpoint review
Cancer cell-model SAR studies
Tetrazole electronic parameter set
Cytotoxicity and kinase inhibition endpoint review
Pre-formulation stability screening
Thermal decomposition threshold
DSC-certified melting endotherm review
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